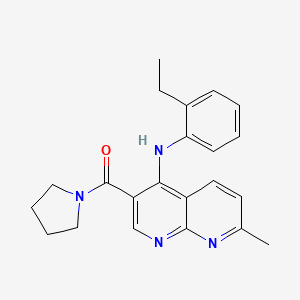

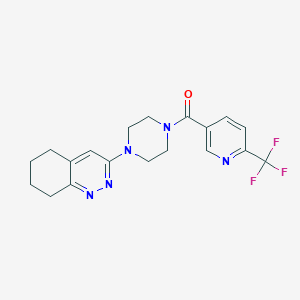

![molecular formula C18H16FNO3S B2887393 2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097857-28-6](/img/structure/B2887393.png)

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide” is an organic compound that contains several functional groups, including a fluorophenoxy group, a furan ring, a thiophene ring, and an acetamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophene ring, and a fluorophenoxy group attached to an acetamide group . These groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a fluorophenoxy group, a furan ring, a thiophene ring, and an acetamide group in this compound suggests that it might have interesting properties, such as potential reactivity with various nucleophiles and electrophiles, and the ability to form hydrogen bonds .Applications De Recherche Scientifique

Chemoselective Synthesis Applications

Chemoselective synthesis techniques, such as the one described by Magadum and Yadav (2018), where immobilized lipase was used for the acetylation of 2-aminophenol, highlight the importance of selective reactions in drug synthesis and organic chemistry (Magadum & Yadav, 2018). Such methodologies could potentially be applicable for modifying or synthesizing compounds similar to the one , especially in the development of intermediates for pharmaceuticals.

Heteroaromatic Applications

Research by Craig et al. (2005) on heteroaromatic decarboxylative Claisen rearrangement reactions showcases the significance of creating compounds with heteroaromatic rings, which are essential in the development of pharmaceuticals and materials science (Craig et al., 2005). The compound of interest could find applications in similar synthetic processes or as an intermediate in the synthesis of heteroaromatic compounds.

Photovoltaic and Electronic Applications

Kim et al. (2011) investigated phenothiazine derivatives for dye-sensitized solar cells, revealing how different conjugated linkers affect device performance. The use of furan and thiophene as linkers improved solar energy conversion efficiency, indicating the potential of incorporating such heteroaromatic systems into photovoltaic materials (Kim et al., 2011). This suggests that the compound could contribute to the development of new materials for energy conversion applications.

Organic Synthesis and Medicinal Chemistry

Raju et al. (2022) described the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, demonstrating the versatility of incorporating furan and thiophene moieties into complex organic molecules for potential applications in medicinal chemistry and organic synthesis (Raju et al., 2022). Similar strategies could be employed to explore the biological activities or chemical properties of the compound .

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with . Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action.

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-14-5-1-2-6-16(14)23-12-18(21)20-11-13(15-7-3-9-22-15)17-8-4-10-24-17/h1-10,13H,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPLZGWBIKCDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2887317.png)

![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)

![tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate](/img/structure/B2887323.png)

![3-(3-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2887324.png)

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)